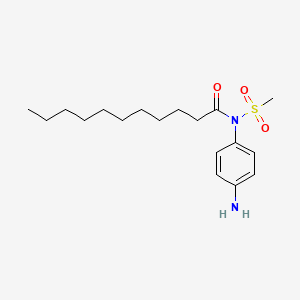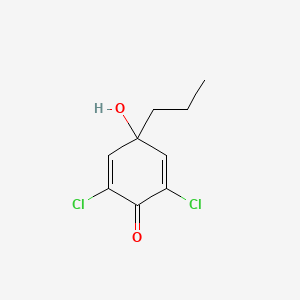![molecular formula C12H22O3 B14591753 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane CAS No. 61175-94-8](/img/structure/B14591753.png)
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane is an organic compound with a unique spirocyclic structure. This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxane ring and a dimethyl-substituted octane ring. The presence of methoxy groups further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through a series of extractions and distillations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
化学反应分析
Types of Reactions
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield dimethyl ketones, while reduction of the oxane ring can produce diols.
科学研究应用
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine: The compound’s reactivity and stability make it a potential lead compound for drug development.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals
作用机制
The mechanism by which 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the spirocyclic structure can provide steric hindrance, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
- 2-Azaspiro[3.4]octane
- 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
Uniqueness
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane stands out due to its unique combination of methoxy groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
61175-94-8 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
4-(dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C12H22O3/c1-11(2)6-5-7-12(8-15-12)9(11)10(13-3)14-4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
KZBRVBSEDVGBPF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1C(OC)OC)CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


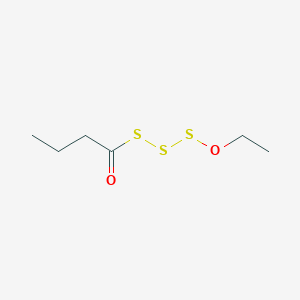
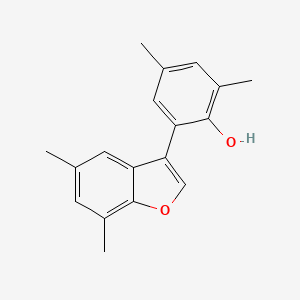

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

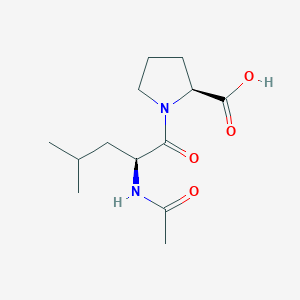
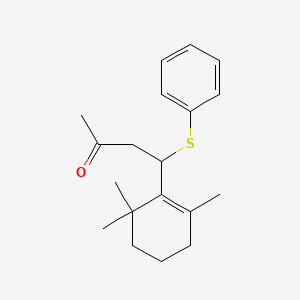
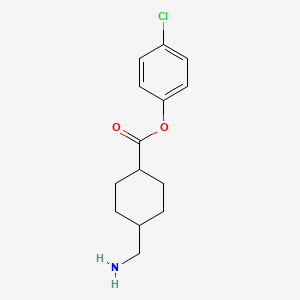
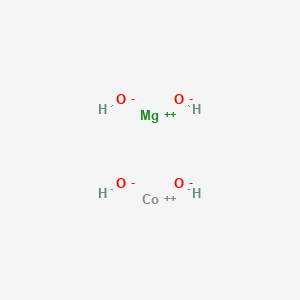
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
